Epiquinamide

Description

Discovery and Isolation of Epiquinamide from Amphibian Sources

This compound was first identified and isolated from the skin extracts of the Ecuadorian poison frog, Epipedobates tricolor. nih.govacs.orgpsu.edu This amphibian is a known source of various biologically active alkaloids. nih.gov The isolation of this compound was guided by bioassay, a method that uses a biological response to track the separation of active compounds from a mixture. acs.orgscispace.com

Initial efforts yielded a very small quantity of the compound, approximately 240 micrograms from 183 frogs, underscoring the scarcity of this natural product. researchgate.netacs.org The structure was initially determined through a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) analysis as (1R,10R)-1-acetamidoquinolizidine. acs.orgscispace.com The name "this compound" was given to reflect its origin and chemical structure. acs.orgscispace.com The absolute stereochemistry was later established as (1S, 9aS)-1-acetamidoquinolizidine through chiral gas chromatography (GC) analysis of both the natural and synthetic samples. nih.govpsu.edu

Initial Postulations Regarding Biological Activity and Subsequent Re-evaluation in Academic Research

The initial intrigue surrounding this compound stemmed from its apparent biological activity, which was later re-evaluated.

Early research suggested that this compound was a novel and potent agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular selectivity for the β2 subtype. nih.govacs.orgpsu.edu Nicotinic acetylcholine receptors are a class of ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. nih.govresearchgate.netjyi.org The potential for a new, selective nAChR agonist generated considerable interest in the scientific community, as such compounds could serve as leads for developing new therapeutics for neurological disorders. acs.orgacs.orgwikipedia.org The initial bioactivity of this compound was assessed based on its ability to induce membrane potential fluorescence in cells expressing different nAChR subtypes. acs.orgscispace.com

A significant turning point in the understanding of this compound came when synthetic versions of the compound became available. Multiple research groups undertook the total synthesis of this compound and its various stereoisomers. nih.govacs.org Surprisingly, the synthetic this compound, in all its stereoisomeric forms, was found to be inactive at nicotinic receptors. nih.govpsu.eduresearchgate.netnih.gov

This lack of activity in the synthetic samples was in stark contrast to the activity observed in the natural isolate. nih.gov Further investigation revealed that the biological activity of the original natural sample was due to contamination with another potent alkaloid, epibatidine, which co-occurs in the same frog species. acs.orgpsu.edu This finding underscored the critical importance of using synthetic material to confirm the biological activity of a newly discovered natural product, as trace impurities in an isolate can lead to misleading pharmacological results. nih.govacs.org

Significance of Quinolizidine (B1214090) Alkaloids in Natural Product Chemistry Research

Quinolizidine alkaloids, the class of compounds to which this compound belongs, are a diverse group of natural products with a wide range of biological activities. researchgate.netnih.gov They are found in various organisms, including plants, fungi, marine sponges, and amphibians. researchgate.netacs.orgcabidigitallibrary.org

These alkaloids are characterized by a 1-azabicyclo[4.4.0]decane core structure and are biosynthesized from the amino acid L-lysine. acs.orgnih.gov In plants, particularly in the family Leguminosae, they are thought to play a defensive role against herbivores and microorganisms. researchgate.netnih.govmdpi.com The chemical diversity within this class is vast, encompassing simple bicyclic structures to complex polycyclic and macrocyclic systems. acs.orgnih.gov

The study of quinolizidine alkaloids contributes significantly to natural product chemistry by providing complex and varied molecular architectures for synthetic chemists to target. ub.eduresearchgate.net Furthermore, their diverse pharmacological profiles, which include anticancer, antibacterial, antiviral, and anti-inflammatory properties, make them an important source of lead compounds for drug discovery. nih.govacs.orgacs.org

Structure

2D Structure

3D Structure

Properties

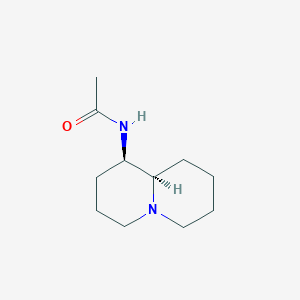

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

N-[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]acetamide |

InChI |

InChI=1S/C11H20N2O/c1-9(14)12-10-5-4-8-13-7-3-2-6-11(10)13/h10-11H,2-8H2,1H3,(H,12,14)/t10-,11-/m1/s1 |

InChI Key |

ZFOJLLQHJIXKHO-GHMZBOCLSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1CCCN2[C@@H]1CCCC2 |

Canonical SMILES |

CC(=O)NC1CCCN2C1CCCC2 |

Synonyms |

C(1)-epiepiquinamide epiquinamide |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Epiquinamide and Its Analogs

Total Synthesis Approaches to Epiquinamide

The total synthesis of this compound has been achieved through several distinct routes, tackling the challenges of controlling its stereochemistry. These approaches range from the initial pioneering syntheses to the development of methods for producing specific enantiomers or racemic mixtures.

The initial synthetic efforts towards (+)-epiquinamide established the foundational strategies for constructing its quinolizidine (B1214090) framework and controlling the relative stereochemistry of its chiral centers. A key approach began with the amino acid L-allysine ethylene (B1197577) acetal (B89532). acs.orgacs.orgnih.gov This stereoselective total synthesis confirmed the relative stereochemistry of the natural product. acs.orgacs.org One of the pivotal steps in these early routes was a highly diastereoselective N-acyliminium ion allylation, which effectively set the stereochemistry for the subsequent cyclization. acs.orgacs.orgnih.govresearchgate.netfigshare.com

Another pioneering strategy utilized an iminium ion nitroaldol reaction as the key step to construct the quinolizidine core. psu.edu This approach, based on methodology previously developed for lupine alkaloids, involved the cyclization of a cyclic imine with a dipolar synthon that could act as both an electrophile and a nucleophile. nih.gov These initial syntheses were crucial in providing a reliable supply of the compound for further study and in confirming its proposed structure. acs.org

Following the initial syntheses, a major focus shifted to developing enantioselective routes to produce optically pure this compound and to definitively determine the absolute configuration of the natural product. The natural availability of this compound was extremely low (approximately 240 μg from 183 frogs), which made reporting the optical rotation value of the natural product impossible initially. nih.gov This scarcity underscored the importance of accessing both enantiomers through synthesis. nih.gov

One successful enantioselective synthesis of (+)-epiquinamide involved a chemoenzymatic approach. ru.nlacs.org This route used a hydroxynitrile lyase to create an enantiomerically pure cyanohydrin, which was then converted into a functionalized N,N-acetal. ru.nlacs.org This N,N-acetal served as a stable precursor to the key N-acyliminium ion intermediate, which underwent nucleophilic allylation to build the piperidone core. ru.nlacs.org Chiral gas chromatography comparison of the synthetic (+)-epiquinamide with the natural compound ultimately established the absolute configuration of the natural product as (1S,9aS). psu.eduru.nl

Other enantioselective syntheses for (–)-epiquinamide have also been reported. organic-chemistry.orgthieme-connect.comresearchgate.netresearchgate.net One strategy started from D-glucose, using a Bernet-Vasella reaction followed by a Horner-Wadsworth-Emmons (HWE) reaction to create a chiral diene building block. researchgate.net Another formal synthesis utilized an L-proline-catalyzed one-pot sequential α-amination/propargylation of an aldehyde as the key stereochemistry-inducing step. thieme-connect.comresearchgate.net A separate route employed Sharpless asymmetric dihydroxylation to install the required stereocenters with high enantiocontrol. organic-chemistry.orgthieme-connect.comresearchgate.net These varied approaches demonstrate the flexibility chemists have in choosing chiral starting materials or asymmetric reactions to achieve the synthesis of a specific enantiomer.

Table 1: Comparison of Enantioselective Synthesis Strategies for this compound

| Target Enantiomer | Key Chiral Source/Reaction | Starting Material | Reference |

|---|---|---|---|

| (+)-Epiquinamide | L-allysine ethylene acetal | L-allysine ethylene acetal | acs.orgacs.orgnih.gov |

| (+)-Epiquinamide | Chemoenzymatic cyanohydrin formation | Succinic semialdehyde | ru.nlacs.org |

| (–)-Epiquinamide | Asymmetric dihydroxylation | Not specified | thieme-connect.comresearchgate.net |

| (–)-Epiquinamide | L-proline-catalyzed α-amination/propargylation | Not specified | thieme-connect.comresearchgate.net |

| (–)-Epiquinamide | D-glucose derivative | D-glucose | researchgate.net |

In addition to enantioselective syntheses, methods for producing racemic this compound have also been developed. These routes are often valuable for methodological exploration and for producing material that can be compared against enantiopure samples. One such synthesis involved an iminium ion nitroaldol reaction as the central step. psu.edu The process started with the alkylation of 2-pipecoline followed by an intramolecular iminium aldol (B89426) reaction to form a nitroquinolizidine intermediate. nih.gov This nitro compound was then reduced and acetylated to afford racemic this compound's diastereomer, epi-epiquinamide. psu.edunih.gov The development of practical syntheses that can provide substantial amounts of material, whether racemic or enantiopure, is crucial for enabling further research. nih.gov

Key Reactions and Building Blocks in this compound Synthesis Research

The construction of this compound's bicyclic quinolizidine structure relies on a set of powerful and reliable chemical reactions. Specific building blocks, often derived from the chiral pool, serve as the starting points for these synthetic sequences.

Ring-closing metathesis (RCM) has proven to be a highly effective and frequently used reaction for constructing the quinolizidine skeleton of this compound. researchgate.netsemanticscholar.org In many synthetic routes, a di-allyl piperidine (B6355638) derivative is synthesized first, which then undergoes an intramolecular RCM reaction to form the second ring of the bicyclic system. acs.orgnih.gov The Grubbs second-generation catalyst is commonly employed for this transformation. nih.gov

This reaction is noted for its functional group tolerance, and its application in this compound synthesis provided one of the first examples of a basic N-allyl group successfully undergoing a ruthenium-catalyzed RCM. nih.gov The RCM step is a key feature in syntheses starting from diverse building blocks such as L-allysine ethylene acetal and D-glucose derivatives, highlighting its versatility in forging the core structure of the alkaloid. acs.orgresearchgate.netresearchgate.net

The chemistry of N-acyliminium ions is a cornerstone of many this compound syntheses, serving as a key method for introducing substituents with a high degree of stereocontrol. acs.orgnih.govresearchgate.netfigshare.com These highly reactive cationic intermediates are typically generated from stable precursors like N,O-acetals or, in a novel approach, from cyclic N,N-acetals. ru.nlacs.org

Table 2: Key Building Blocks in this compound Synthesis

| Building Block | Synthetic Target | Key Reactions | Reference |

|---|---|---|---|

| L-allysine ethylene acetal | (+)-Epiquinamide | N-acyliminium ion allylation, RCM | acs.orgacs.orgnih.govresearchgate.net |

| Ornithine derivative | (+)-Epiquinamide | Intramolecular SN2 cyclization, RCM | nih.gov |

| Succinic semialdehyde | (+)-Epiquinamide | Chemoenzymatic cyanohydrin formation, N-acyliminium ion chemistry | ru.nlacs.org |

| D-Glucose | (–)-Epiquinamide | Bernet-Vasella reaction, HWE, RCM | researchgate.net |

| (L)-Glutamic acid | This compound intermediate | N-acyliminium ion cyclization | su.ac.th |

Mannich-type Reactions and Related Methodologies

The Mannich reaction and its variants have proven to be a powerful tool in the synthesis of the quinolizidine alkaloid framework, including that of this compound and its diastereomers. thieme-connect.comnih.govnih.govresearchgate.net This type of reaction involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine, or ammonia. The resulting β-amino carbonyl compound is a key intermediate for building the piperidine ring, a core component of the quinolizidine system.

A notable application is the vinylogous Mukaiyama–Mannich reaction, which has been employed in a highly enantio- and diastereoselective manner to furnish functionalized products with two established stereogenic centers. thieme-connect.com This key step, achievable on a multi-gram scale, sets the absolute configuration of the bridgehead carbon and an adjacent chiral center early in the synthetic sequence. thieme-connect.com The quinolizidinone core is then assembled through cyclization reactions. thieme-connect.com

Intramolecular Mannich reactions have also been utilized effectively. For instance, the cyclization of an N-sulfinyl δ-amino β-ketoester can stereospecifically assemble densely substituted piperidines, which are precursors to quinolizidine alkaloids. acs.org Another approach involves a one-pot sugar lactam reduction followed by a diastereoselective Mannich/Michael tandem reaction to create polyhydroxylated quinolizidine scaffolds. nih.gov

The nitro-Mannich (or aza-Henry) reaction represents another significant strategy. nih.govfrontiersin.org This reaction, involving the addition of a nitroalkane to an imine, creates a carbon-carbon bond and vicinal carbon-nitrogen bonds, which are ideal for further synthetic modifications. nih.govfrontiersin.org This method has been successfully applied to the synthesis of (±)-epi-epiquinamide. nih.govfrontiersin.org The stereochemical outcome of the nitro-Mannich reaction can be controlled, for instance, by using chiral auxiliaries like N-tert-butanesulfinyl imines, where the configuration of the sulfur atom directs the stereochemistry at the newly formed chiral center. ua.esclockss.org

Table 1: Examples of Mannich-type Reactions in this compound Synthesis

| Reaction Type | Key Features | Application | Reference |

|---|---|---|---|

| Vinylogous Mukaiyama–Mannich Reaction | Organocatalytic, highly enantio- and diastereoselective. Establishes two stereogenic centers. | General approach to quinolizidine-based alkaloids. | thieme-connect.com |

| Intramolecular Mannich Cyclization | Stereospecific assembly of densely substituted piperidines from N-sulfinyl δ-amino β-ketoesters. | Asymmetric synthesis of quinolizidine alkaloids. | acs.org |

| Nitro-Mannich (Aza-Henry) Reaction | Addition of a nitroalkane to an imine, creating vicinal C-N bonds. Stereocontrol via chiral auxiliaries. | Synthesis of (±)-epi-epiquinamide and (+)-C(9a)-epithis compound. | nih.govfrontiersin.orgua.esclockss.org |

| Mannich/Michael Tandem Reaction | One-pot reaction following sugar lactam reduction. | Synthesis of polyhydroxylated quinolizidine scaffolds. | nih.gov |

Horner-Wadsworth-Emmons Olefination Applications

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of carbon-carbon double bonds, typically with a high degree of E-selectivity. wikipedia.orgtcichemicals.com This reaction has been a key step in several total syntheses of this compound and its analogs, often used to construct α,β-unsaturated esters or ketones which are versatile intermediates for subsequent cyclization reactions. researchgate.netresearchgate.netresearchgate.net

In one synthetic approach to (−)-epiquinamide, an HWE reaction was employed after a Bernet-Vasella reaction on a furanoside derived from D-glucose. researchgate.netresearchgate.net The resulting α,β-unsaturated ester was then subjected to a series of transformations, including reduction and intramolecular cyclization, to form the quinolizidine framework. researchgate.netresearchgate.net Similarly, in the synthesis of both (+)-epiquinamide and (−)-epithis compound from D-mannose, the HWE reaction was a crucial step in creating a chiral diene building block. researchgate.netresearchgate.net

The versatility of the HWE reaction allows for its application in various synthetic strategies. For instance, it has been used to generate β'-amino-α,β-unsaturated ketones, which can serve as precursors for nitrogen-containing heterocycles. beilstein-journals.org The reaction conditions can be tuned to achieve high yields and stereoselectivity, with various base and solvent systems being employed. beilstein-journals.org

Table 2: Application of HWE Reaction in this compound Synthesis

| Starting Material | HWE Product | Target Molecule | Reference |

|---|---|---|---|

| 5-iodofuranoside synthon (from D-glucose) | α,β-unsaturated ester | (−)-Epiquinamide | researchgate.netresearchgate.net |

| 3,5-dihydroxyfuranoside synthon (from D-mannose) | Chiral diene | (+)-Epiquinamide and (−)-epithis compound | researchgate.netresearchgate.net |

Chiral Pool-Derived Synthetic Pathways

The use of starting materials from the chiral pool, which are naturally occurring, enantiomerically pure compounds, is a common and effective strategy in the asymmetric synthesis of complex molecules like this compound. ub.eduwikipedia.orgnih.gov This approach leverages the pre-existing stereocenters in the starting material to control the stereochemistry of the final product. ub.edu Common chiral pool sources for quinolizidine alkaloid synthesis include amino acids and carbohydrates. ua.esclockss.org

Several total syntheses of this compound and its isomers have commenced from chiral pool precursors. For example, L-allysine ethylene acetal has been used as a starting point for the stereoselective synthesis of (+)-epiquinamide. nih.gov In this synthesis, key steps included a highly diastereoselective N-acyliminium ion allylation and a ring-closing metathesis to construct the bicyclic skeleton. nih.gov

Carbohydrates such as D-glucose and D-mannitol have also served as versatile starting materials. researchgate.netresearchgate.netmdpi.com The synthesis of (−)-epiquinamide has been achieved starting from a derivative of D-glucose, featuring a Bernet-Vasella reaction and a Horner-Wadsworth-Emmons olefination as key steps. researchgate.netresearchgate.net Similarly, D-mannitol has been utilized to create enantiopure nitroalkenes, which can then undergo further reactions to build the chiral framework of this compound. mdpi.com

The use of amino acids like δN-Boc-αN-Cbz-D-ornithine has enabled practical and stereoselective syntheses of both enantiomers of this compound. nih.gov This approach allows for the construction of the quinolizidine ring from a piperidine precursor with appropriate appendages for cyclization. nih.gov

Table 3: Chiral Pool Starting Materials for this compound Synthesis

| Chiral Pool Source | Key Synthetic Strategy | Target Molecule | Reference |

|---|---|---|---|

| L-allysine ethylene acetal | N-acyliminium ion allylation, ring-closing metathesis | (+)-Epiquinamide | nih.gov |

| D-glucose | Bernet-Vasella reaction, Horner-Wadsworth-Emmons olefination | (−)-Epiquinamide | researchgate.netresearchgate.net |

| D-mannitol | Formation of enantiopure nitroalkenes | (+)-Epiquinamide | mdpi.com |

| δN-Boc-αN-Cbz-D-ornithine | Piperidine-based construction with subsequent cyclization | (−)-Epiquinamide | nih.gov |

Development of Practical and Flexible Synthetic Routes for Research Scale Production

Synthesis of this compound Diastereomers and Related Quinolizidine Alkaloids

The synthesis of various diastereomers of this compound has been crucial for confirming the absolute configuration of the natural product and for structure-activity relationship studies. nih.govpsu.edu Researchers have successfully synthesized the (1R,9aR)-enantiomer (ent-epiquinamide) and the racemic (1R,9aS)-diastereomer (epi-epiquinamide). nih.govpsu.edu

One approach to synthesizing diastereomers involves an intramolecular iminium aldol reaction. nih.gov However, this particular strategy led to the formation of the undesired trans diastereomer due to the stereochemical course of the reaction. nih.govpsu.edu Another successful strategy for synthesizing (+)-C(9a)-epithis compound involved a diastereoselective aza-Henry reaction using a chiral N-tert-butanesulfinyl imine. ua.esclockss.org The stereochemistry of the final product was controlled by the configuration of the sulfur atom in the sulfinyl group. ua.esclockss.org

The synthetic strategies developed for this compound are often flexible enough to be applied to the synthesis of other related quinolizidine alkaloids. thieme-connect.comresearchgate.net For example, a general catalytic and highly stereoselective approach using a vinylogous Mukaiyama–Mannich reaction was used to synthesize eleven different quinolizidine-based alkaloids, some for the first time. thieme-connect.com This unified strategy allows for the creation of both simple and more complex alkaloids with high stereoselectivity. thieme-connect.com

Table 4: Synthesized Diastereomers of this compound

| Diastereomer | Key Synthetic Approach | Reference |

|---|---|---|

| (1R,9aR)-ent-epiquinamide | Synthesis and comparison with the natural product. | nih.govpsu.edu |

| (1R,9aS)-epi-epiquinamide (racemic) | Iminium ion nitroaldol reaction. | psu.edu |

| (+)-C(9a)-epithis compound | Diastereoselective aza-Henry reaction with a chiral N-tert-butanesulfinyl imine. | ua.esclockss.org |

Compound Names Mentioned

this compound

Epibatidine

(±)-epi-epiquinamide

(+)-C(9a)-epithis compound

(-)-lupinine

(+)-myrtine

lasubine I

lasubine II

subcosine I

subcosine II

(-)-homopumilotoxin 223G

(+)-α-conhydrine

cepafungin I

Praziquantel

(3S,4R)-Paroxetine

DPC-083

echinocidin D

echinocidin B

(+)-geissoschizine

(-)-dihydrocorynantheol

(-)-dihydrocorynantheine

(-)-ochromianine

(-)-ophiorrhizine

(-)-ochropposinine

(+)-swainsonine

(+)-febrifugine

(-)-coniceine

(+)-spicigerine

(+)-cassine

desmethylxestospongin B

xestospongin A

(-)-stenin

(+)-20-epi-ibophyllidine

(-)-tabersonine

(-)-vincadifformine

(-)-aspidospermidine

(+)-epohelmin A

(+)-epohelmin B

(+)-lysergic acid

anatoxin-a

(-)-pantolactone

Molecular and Cellular Research on Epiquinamide Activity

Investigation of Molecular Targets and Binding Interactions (In Vitro and Preclinical Cellular Studies)

In vitro and preclinical cellular research has been pivotal in identifying and characterizing the molecular targets of epiquinamide. These studies have primarily focused on its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).

Nicotinic Acetylcholine Receptor (nAChR) Binding Studies

Initial molecular investigations revealed that this compound has a strong affinity for neuronal nicotinic acetylcholine receptors. Through the use of competitive binding assays with radiolabeled compounds like [³H]epibatidine, researchers have quantified this interaction. These studies have demonstrated that this compound binds with high affinity to the α4β2 subtype of nAChRs, a prevalent type in the central nervous system. The inhibitor constant (Ki), a measure of binding affinity, for the naturally occurring (−)-epiquinamide at the α4β2-nAChR has been determined to be as low as 0.16 nM, indicating a very potent interaction. The nature of this binding is competitive, suggesting that this compound occupies the same binding site as the endogenous neurotransmitter, acetylcholine.

Functional Receptor Assays in Heterologous Expression Systems

To determine the functional outcome of this compound binding, scientists have utilized heterologous expression systems, such as Xenopus oocytes and human embryonic kidney (HEK-293) cells. These cells are genetically modified to express specific nAChR subtypes on their surface. By applying this compound to these cells and measuring the resulting ion flow using techniques like the two-electrode voltage clamp, researchers have characterized its functional activity. The findings from these assays establish this compound as a partial agonist at the human α4β2 nAChR. As a partial agonist, it activates the receptor but elicits a response that is smaller than that of a full agonist like acetylcholine; the efficacy of (−)-epiquinamide has been quantified at approximately 12% relative to acetylcholine.

Table 1: Binding Affinity and Functional Efficacy of (-)-Epiquinamide at α4β2 nAChR

| Parameter | Value | Receptor Subtype | System |

|---|---|---|---|

| Inhibitor Constant (Kᵢ) | 0.16 nM | α4β2 | Radioligand Binding Assay |

| Efficacy | ~12% | human α4β2 | Functional Assay |

Comparative Analysis of Natural vs. Synthetic this compound in Binding and Functional Assays

The stereochemistry of this compound plays a critical role in its biological activity. Comparative studies between the natural (−)-enantiomer and the synthetic (+)-enantiomer have consistently shown that the natural form is more potent. In binding assays, (−)-epiquinamide exhibits a significantly higher affinity for the α4β2-nAChR than its synthetic counterpart. This stereoselectivity is also evident in functional assays, where the (−)-enantiomer acts as a more potent agonist. These findings underscore the importance of the specific three-dimensional arrangement of the molecule for an optimal fit within the receptor's binding site.

Exploration of Off-Target Interactions at High Concentrations

To assess the selectivity of this compound, its potential for interacting with other molecular targets has been explored. At concentrations substantially higher than those needed to activate α4β2 nAChRs, this compound has been tested against a wide array of other receptors and transporters. In one such screening, a 10 µM concentration of (−)-epiquinamide was tested against 50 different molecular targets and showed no significant activity. This high degree of selectivity suggests that the likelihood of effects mediated by other receptors at therapeutic concentrations is low.

Cellular Mechanism of Action Research (Non-Human, Non-Clinical Focus)

The cellular effects of this compound stem directly from its activation of nAChRs, which leads to changes in the electrical state of the cell.

Membrane Potential Fluorescence Assays for Cellular Response

A key technique for studying the cellular response to this compound is the membrane potential fluorescence assay. This method uses voltage-sensitive fluorescent dyes that report changes in the cell's membrane potential. When this compound binds to and opens nAChR channels, an influx of positive ions (cations) like sodium and calcium occurs, causing the cell membrane to depolarize. This depolarization is detected as a change in the fluorescence intensity of the dye, providing a real-time, quantitative measure of receptor activation in a cellular environment. These assays have been instrumental in confirming the agonist activity of this compound and in determining its potency and efficacy in various cell lines that express nAChRs.

Investigations into Second Messenger Pathways and Signal Transduction

This compound is a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a degree of selectivity for subtypes that include the β2 subunit. researchgate.net The activation of these receptors represents the primary step in its signal transduction pathway. Nicotinic acetylcholine receptors are ligand-gated ion channels, and their activation by an agonist like this compound leads to a conformational change that opens the channel pore. khanacademy.org

This channel opening allows for the rapid influx of cations into the neuron. While Na+ is the primary ion that flows through, nAChRs also exhibit significant permeability to calcium ions (Ca2+). khanacademy.org The influx of Ca2+ is a critical event, as Ca2+ functions as a key second messenger molecule within the cell. khanacademy.orgwikipedia.org Second messengers are small intracellular molecules that are released in response to an extracellular signal—the "first messenger," which in this case is this compound—and trigger further intracellular signaling cascades. wikipedia.org

Once inside the cytoplasm, the increased concentration of Ca2+ can initiate a variety of downstream cellular responses. slideshare.net Calcium ions can bind to and activate numerous proteins, including calmodulin and various protein kinases. wikipedia.org This activation can, in turn, lead to the phosphorylation of target proteins, ultimately modulating cellular processes such as neurotransmitter release, gene expression, and synaptic plasticity. nih.govnih.gov The chain of events from receptor binding to the final cellular effect is known as a signal transduction cascade. khanacademy.org While the initial action of this compound at the nAChR is well-established, the specific downstream second messenger-mediated pathways that are uniquely activated by this compound remain a subject for more detailed investigation.

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-activity relationship (SAR) analysis is a fundamental process in medicinal chemistry that explores how modifications to a molecule's chemical structure affect its biological activity. oncodesign-services.com For this compound, a quinolizidine (B1214090) alkaloid with a novel structure, SAR studies are crucial for identifying the key structural features responsible for its potent and selective agonist activity at nAChRs. researchgate.netgeorgiasouthern.edu

Experimental SAR studies involve the synthesis and biological evaluation of a series of analogs that are structurally related to the parent compound. oncodesign-services.com By systematically altering different parts of the this compound scaffold, researchers can deduce the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. Key modifications might include altering the quinolizidine ring system, changing substituents, or modifying the stereochemistry of the molecule. researchgate.netresearchgate.net

For example, studies on related bicyclic alkaloids have shown that even minor structural changes can lead to significant shifts in binding affinity and functional activity at different nAChR subtypes. researchgate.net The synthesis of isomers like (+/-)C(1)-epithis compound and comparing their binding activity to that of (+/-)-epiquinamide provides direct insight into the spatial requirements of the receptor's binding pocket. researchgate.net Such studies help to build a comprehensive map of the interactions between the ligand and the receptor, guiding the design of new molecules with potentially improved therapeutic properties. oncodesign-services.com

Rational Design of this compound Analogs for SAR Probing

Rational drug design is an approach that uses the knowledge of a biological target's structure and the lead compound's SAR to create new, more potent, or selective molecules. unistra.fr In the case of this compound, its unique alkaloid structure serves as a valuable template for designing new analogs to probe the SAR at nicotinic receptors. researchgate.netresearchgate.net The design and synthesis of these analogs are not random but are instead guided by specific hypotheses about how the molecule interacts with the nAChR binding site. acsmedchem.org

The process often involves computational modeling to visualize potential interactions and predict the binding affinity of novel designs before they are synthesized. unistra.fr Analogs of this compound could be rationally designed to explore several key structural questions:

Role of the Quinolizidine Core: Modifying the ring structure, for instance by changing its size or conformation, can help determine the optimal geometry for receptor fit.

Importance of Specific Functional Groups: The synthesis of derivatives where specific groups are removed, replaced, or altered can identify which parts of the molecule are critical for hydrogen bonding, hydrophobic interactions, or other binding forces.

Influence of Stereochemistry: As a chiral molecule, the specific three-dimensional arrangement of this compound is critical. Analogs are designed and synthesized as specific stereoisomers to investigate the precise spatial requirements for activity. researchgate.net

This targeted approach, often referred to as diverted total synthesis, allows chemists to create a focused library of compounds. researchgate.net The biological evaluation of these rationally designed analogs provides clear and interpretable SAR data, accelerating the journey from an initial hit to an optimized lead compound. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a set of compounds and their biological activity. medcraveonline.comwikipedia.org These models are powerful tools in drug discovery for predicting the activity of unsynthesized molecules, thereby prioritizing synthetic efforts. jocpr.com

A QSAR study involves several key steps:

Data Set Assembly: A series of this compound analogs with experimentally determined biological activities (e.g., binding affinity Ki or functional potency EC50) is compiled. This set is typically divided into a "training set" to build the model and a "test set" to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule in the series, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. jocpr.comnih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that links a selection of the most relevant descriptors to the biological activity. mdpi.com

Validation: The model's ability to predict the activity of new compounds is rigorously tested using the internal test set and sometimes an external set of molecules. mdpi.com

While a specific QSAR model for this compound is not prominently published, the methodology is widely applied. For instance, 3D-QSAR models have been successfully developed for other ligands of the α4β2 nAChR, this compound's primary target. acs.org Such a model for this compound derivatives would help identify the key structural properties—such as specific electrostatic or steric features—that govern its potency. mdpi.com

Table 1: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons, polarity |

| Steric / Size | Molecular Weight, Molar Volume, Surface Area | Size and shape of the molecule |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Atom connectivity and branching |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross membranes |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity, especially for chiral compounds like this compound that interact with specific biological targets such as receptors or enzymes. nih.govnumberanalytics.comresearchgate.net Since proteins are themselves chiral, they can differentiate between the stereoisomers (enantiomers or diastereomers) of a ligand, often resulting in one isomer being significantly more potent than the others. nih.govnumberanalytics.com

The precise spatial orientation of a molecule's functional groups must be complementary to the binding site of its target for effective interaction. researchgate.net In the case of this compound, its specific absolute configuration is critical for its high-affinity binding to nAChRs. The synthesis and evaluation of its various isomers, such as C(1)-epithis compound, have been instrumental in demonstrating this principle. researchgate.net

Research on other chiral, nature-inspired compounds has consistently shown that biological activity is highly dependent on stereochemistry. nih.gov For example, studies on isomers of 3-Br-acivicin revealed that only the (5S, αS) isomers exhibited significant biological activity, suggesting that stereoselectivity can affect not only target binding but also cellular uptake mechanisms. nih.govnih.gov Differences in activity between stereoisomers of this compound would arise from the ability of only the correctly oriented isomer to establish the key binding interactions within the nAChR's complex three-dimensional pocket. An isomer with an incorrect configuration at a key stereocenter may be unable to fit properly, leading to a dramatic loss of affinity and efficacy.

Table 2: Illustrative Impact of Stereochemistry on Biological Activity

| Stereoisomer | Relative Activity | Rationale |

| Natural this compound | High | Optimal 3D fit with the nAChR binding site, allowing for key interactions. |

| Enantiomer (Mirror Image) | Low to Inactive | The mirror-image shape does not fit correctly into the chiral binding pocket. |

| Diastereomer (e.g., C(1)-epimer) | Low to Inactive | Altered 3D geometry at one stereocenter disrupts the necessary alignment of functional groups for optimal binding. researchgate.net |

Advanced Research Methodologies and Analytical Approaches

Spectroscopic Techniques for Structural Elucidation and Characterization in Research

Spectroscopic methods are fundamental in the chemical analysis of epiquinamide, providing detailed insights into its atomic composition and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Mixture Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds like this compound. numberanalytics.comjchps.com It provides extensive information regarding the molecular structure, including the connectivity of atoms and their spatial arrangement. numberanalytics.com In the context of this compound research, NMR is instrumental in analyzing complex mixtures and assigning the correct stereochemistry.

The initial structure of this compound, isolated from the skin extracts of the Ecuadorian frog Epipedobates tricolor, was determined through a combination of spectroscopic methods, with NMR playing a pivotal role. researchgate.net The analysis of both one-dimensional (1D) and two-dimensional (2D) NMR spectra allows researchers to piece together the molecule's framework. acs.org Techniques such as ¹H NMR and ¹³C NMR provide data on the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) reveal the connectivity between these atoms.

A significant challenge in natural product chemistry is ensuring the accuracy of structural assignments. The dissemination of original NMR data, specifically the Free Induction Decays (FIDs), is advocated to enhance the reproducibility and integrity of research. nih.gov Access to this raw data allows for independent verification of structures and can help prevent misattributions of biological activity, as was initially the case with this compound. nih.gov The original pharmacological activity reported for this compound was later found to be due to contamination with another co-occurring alkaloid, epibatidine. acs.org

The stereochemistry of synthetic intermediates and the final this compound product is also elucidated using NMR. For instance, in the synthesis of this compound analogues, the stereochemistry of diastereomeric amino derivatives was determined through detailed NMR spectroscopy analysis. researchgate.net

Key NMR Data for this compound Structural Analysis:

¹H NMR: Provides information on the number of different types of protons and their electronic environments.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons, between protons and carbons, and long-range carbon-proton correlations, respectively, to build the molecular skeleton.

Mass Spectrometry (MS) for Impurity Profiling and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool in this compound research for confirming the molecular weight of the compound and for identifying and characterizing impurities. sterlingpharmasolutions.com The technique provides a highly sensitive method for detecting trace-level impurities that may be present in synthetic or isolated samples. sterlingpharmasolutions.com This is particularly crucial as even small amounts of impurities can significantly impact the biological activity of a compound. thermofisher.com

In the initial discovery of this compound, mass spectrometry was used alongside NMR and IR spectroscopy to determine its structure. researchgate.net High-resolution mass spectrometry (HRMS) is especially valuable as it provides highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and any associated impurities. sterlingpharmasolutions.comwaters.com

Impurity profiling by MS involves separating the components of a mixture, typically using a chromatographic method like liquid chromatography (LC) or gas chromatography (GC), and then analyzing each component by mass spectrometry. waters.comnih.gov This allows for the detection, identification, and quantification of impurities. thermofisher.com Different ionization techniques, such as electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), can be employed in LC-MS to analyze a wide range of compounds with varying polarities. nih.gov For volatile and semi-volatile impurities, GC-MS is a common analytical choice. thermofisher.com

The case of this compound highlights the importance of rigorous impurity profiling. The initial reports of its potent nicotinic agonist activity were later retracted when it was discovered that the isolated natural sample was contaminated with epibatidine, a highly potent nicotinic acetylcholine (B1216132) receptor agonist. acs.org This finding underscores the necessity of using high-sensitivity analytical techniques like MS to ensure the purity of compounds before biological testing.

Table of Common Impurities in Synthetic Chemistry Relevant to this compound:

| Potential Impurity Type | Description | Analytical Detection Method |

|---|---|---|

| Starting Materials | Unreacted precursors from the synthesis. | LC-MS, GC-MS |

| Reagents | Residual chemicals used in the reaction steps. | LC-MS, GC-MS |

| By-products | Unintended molecules formed during the reaction. | LC-MS, GC-MS |

Chiral Chromatography (e.g., Chiral Gas Chromatography) for Enantiomeric Purity Determination

Chiral chromatography is a specialized analytical technique used to separate stereoisomers, particularly enantiomers, which are non-superimposable mirror images of each other. ajol.infogcms.cz This method is critical in this compound research to determine the enantiomeric purity of both synthetic and natural samples. Enantiomers often exhibit different biological activities, making it essential to work with enantiomerically pure compounds in pharmacological studies. waters.com

The absolute structure of natural this compound was established as (1S,9aS)-1-acetamidoquinolizidine through chiral gas chromatography (GC) analysis of both the natural and synthetic samples. researchgate.netacs.org Chiral GC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. gcms.cz This allows for the quantification of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. ajol.info

Besides GC, chiral high-performance liquid chromatography (HPLC) is also a widely used technique for enantiomeric separation. ru.nl In chiral HPLC, the separation is achieved by using a chiral stationary phase, a chiral mobile phase additive, or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a non-chiral column. sigmaaldrich.com

The ability to confirm the enantiomeric purity of this compound is crucial for understanding its biological activity, as different stereoisomers can have vastly different or even opposing effects.

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling have become powerful tools in drug discovery and chemical research, offering insights into molecular properties and interactions that can be difficult to obtain through experimental methods alone.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). mdpi.comnih.gov This method is used to understand the binding mode of a ligand and to estimate its binding affinity to a particular biological target. chemrxiv.org

In the context of this compound research, molecular docking simulations can be employed to investigate its potential interactions with various receptors, such as nicotinic acetylcholine receptors. acs.org The process involves generating a three-dimensional model of both the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to rank the different poses, with lower scores generally indicating a more favorable binding interaction. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mun.ca This computational method simulates the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com In this compound research, MD simulations can be used for conformational analysis and to assess the stability of its binding to a target receptor. mun.cachemrxiv.org

Conformational analysis is crucial because the three-dimensional shape of a molecule like this compound can influence its biological activity. mun.ca MD simulations can explore the different conformations that the molecule can adopt in solution or when bound to a receptor, providing insights into its flexibility and the relative energies of different conformations. mun.cachemrxiv.org

When applied to a ligand-receptor complex identified through molecular docking, MD simulations can assess the stability of the predicted binding pose. mdpi.comnih.gov By simulating the complex over a period of time (typically nanoseconds to microseconds), researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. nih.gov Analysis of the simulation trajectory can reveal key interactions that contribute to binding stability and can provide a more accurate estimation of the binding free energy. chemrxiv.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the field of natural product chemistry, DFT calculations are instrumental in predicting molecular geometry, electronic properties, and reactivity, thereby providing insights that are often unattainable through experimental methods alone. mdpi.comnih.gov For quinolizidine (B1214090) alkaloids, a class that includes this compound, DFT has been applied to elucidate biosynthetic pathways, determine stable conformations, and predict spectroscopic properties. mdpi.commdpi.com

Methodologically, DFT calculations involve optimizing the molecular geometry to find the lowest energy conformation. Functionals like B3LYP combined with basis sets such as 6-31G* are commonly employed for this purpose. mdpi.compsychogenics.com Once the optimized structure is obtained, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and stability of a molecule. nih.gov A smaller gap generally implies higher reactivity.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding the prediction of how the molecule will interact with biological targets. nih.gov The method is also used to simulate and predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, and infrared (IR) and Raman vibrational frequencies, which can then be compared with experimental data to confirm structural assignments. mdpi.compsychogenics.commdpi.com

In the context of quinolizidine alkaloids, DFT studies have provided significant insights. For instance, calculations have been used to study the conformational preferences of the alkaloid lupinine (B175516), a structural relative of this compound, in different media. mdpi.compsychogenics.com Such studies determine the most stable structures and predict their spectroscopic signatures. mdpi.compsychogenics.com DFT has also been employed to investigate the mechanistic details of biosynthetic reactions, such as the dimerization of Δ¹-piperideine, a key step in the formation of the quinolizidine skeleton. mdpi.comduke.edumdpi.com While detailed published DFT studies focused specifically on this compound are scarce in mainstream literature, its theoretical analysis has been a subject of academic research, indicating its utility in understanding this specific molecule. nih.gov For related nicotinic agonists like deschloroepibatidine, DFT calculations combined with pKa predictions have been used to model interactions with the α4β2 nicotinic acetylcholine receptor (nAChR), highlighting how different protonation states influence binding affinity. zeclinics.com

Preclinical Research Models and Methodologies (Non-Human, Research-Oriented Focus)

In Vitro Cellular Assays for Pharmacological Screening and Mechanistic Studies

In vitro cellular assays are fundamental tools in pharmacology for the initial screening of compounds and for elucidating their mechanisms of action at the molecular level. For a compound like this compound, which was initially investigated for its activity at nicotinic acetylcholine receptors (nAChRs), a variety of cell-based assays are employed. nih.govscispace.comacs.org These assays typically utilize immortalized cell lines, such as Human Embryonic Kidney (HEK) cells, which are genetically engineered to express specific subtypes of the target receptor. nih.govacs.orgjneurosci.org

A primary screening method used in the initial investigation of this compound was a high-throughput, fluorescence-based assay that measures changes in cell membrane potential. mdpi.comscispace.comacs.orgnih.gov In this technique, cells expressing the nAChR of interest are loaded with a voltage-sensitive fluorescent dye. biorxiv.orghamamatsu.com.cnnih.govfivephoton.com Since nAChRs are ligand-gated ion channels, their activation by an agonist allows an influx of positive ions (like Na⁺ and Ca²⁺), leading to membrane depolarization. hamamatsu.com.cn This change in membrane potential alters the fluorescence of the dye, which can be measured in real-time using a fluorometric imaging plate reader (FLIPR). hamamatsu.com.cnnih.gov This method allows for the rapid screening of many compounds in a 96-well or higher format to identify potential agonists, antagonists, or modulators. scispace.comnih.gov The initial discovery of this compound was guided by such an off-line HPLC fractionation combined with a 96-well fluorescent bioassay screen, which suggested the natural isolate was a β2-selective nAChR agonist. mdpi.comscispace.comacs.org

Another common functional assay measures changes in intracellular calcium concentration ([Ca²⁺]i). mdpi.comreactionbiology.com Many nAChR subtypes are permeable to Ca²⁺, and membrane depolarization can also open voltage-gated calcium channels. hamamatsu.com.cn Cells are loaded with a calcium-sensitive dye, such as Fluo-4, and an increase in fluorescence upon compound application indicates receptor activation. hamamatsu.com.cn This method was used in follow-up studies of synthetic this compound, where functional assays in HEK cells expressing α3β4 nAChR subtypes were performed. nih.gov

In addition to functional assays, radioligand binding assays are used to determine a compound's affinity for a receptor. mdpi.com These are competitive assays where the test compound's ability to displace a known high-affinity radiolabeled ligand (e.g., [³H]-epibatidine) from the receptor is measured. nih.govacs.org The amount of radioactivity bound to the cell membranes is quantified, and from this, the inhibitory constant (Ki) of the test compound can be calculated. For this compound, binding affinity was assessed using [³H]-epibatidine in rat cerebral cortical membranes, which predominantly express the α4β2 nAChR subtype. nih.gov Ultimately, these combined in vitro studies conclusively demonstrated that all four synthetic stereoisomers of this compound were inactive at nAChRs, and the activity of the natural sample was due to contamination by epibatidine. nih.govpsu.edu

| Assay Type | Principle | Cell Lines Used | Endpoint Measured | Relevance to this compound Research |

|---|---|---|---|---|

| Membrane Potential Fluorescence Assay | Activation of ion channels causes membrane depolarization, detected by a voltage-sensitive dye. biorxiv.orghamamatsu.com.cn | HEK cells expressing various nAChR subtypes. scispace.comacs.org | Change in fluorescence intensity. hamamatsu.com.cn | Used in the initial bioassay-guided isolation to identify (erroneously) natural this compound as a β2-selective agonist. scispace.comacs.orgnih.gov |

| Intracellular Calcium Flux Assay | Receptor activation leads to Ca²⁺ influx, detected by a calcium-sensitive dye (e.g., Fluo-4). mdpi.comhamamatsu.com.cn | HEK cells expressing α3β4 nAChR. nih.gov | Change in intracellular Ca²⁺ concentration. reactionbiology.com | Used to confirm the lack of functional activity of synthetic this compound isomers. nih.gov |

| Radioligand Binding Assay | Competitive displacement of a known radiolabeled ligand from the receptor by the test compound. mdpi.com | Rat cerebral cortical membranes (expressing α4β2 nAChR). nih.gov | Receptor affinity (Ki value). nih.gov | Used to assess the binding affinity of synthetic this compound isomers, which was found to be negligible. nih.gov |

Non-Mammalian In Vivo Models in Alkaloid Research (e.g., Zebrafish)

The zebrafish (Danio rerio) has emerged as a powerful non-mammalian in vivo model for preclinical drug discovery, particularly in the field of neuroscience. mdpi.comnih.gov Its utility stems from a combination of high genetic homology with humans (sharing around 90% of the human genome), conserved neurobiological pathways (including major neurotransmitter systems like the cholinergic system), rapid external development, and transparent embryos that allow for real-time imaging of developmental processes. mdpi.combutantan.gov.brbiobide.com These features make zebrafish particularly suitable for high-throughput screening of neuroactive compounds, including alkaloids. nih.govmdpi.comfrontiersin.org

For research on alkaloids targeting nAChRs, the zebrafish model is highly relevant. Zebrafish possess nAChR subunits and express functional receptors that are involved in processes like learning, memory, and anxiety-like behaviors, similar to mammals. mdpi.combutantan.gov.brd-nb.info The model can be used to assess a range of effects of nicotinic ligands. For example, embryotoxicity studies can be conducted by exposing embryos to compounds and monitoring for mortality, hatching rates, and developmental abnormalities. mdpi.com Such studies have shown that nicotine (B1678760), a well-known alkaloid, is significantly more teratogenic to zebrafish larvae than the related alkaloid cytisine. mdpi.com

Behavioral assays in larval and adult zebrafish are a key methodology for screening neuroactive compounds. nih.govfrontiersin.org The small size of larvae allows them to be arrayed in multi-well plates for automated, high-throughput behavioral tracking. frontiersin.org A common paradigm for assessing anxiety-like behavior is the novel tank diving test, where a fish's natural tendency to initially dive to the bottom of a new environment and gradually explore upper levels is monitored. duke.edu Anxiolytic compounds often reduce this diving response. duke.edu This test has been used to show the anxiolytic-like effects of nicotine and its metabolite cotinine (B1669453) in zebrafish, while other nicotinic alkaloids like anabasine (B190304) did not produce the same effect. duke.edu Such behavioral profiling allows researchers to rapidly screen libraries of compounds for desired psychoactive properties and to distinguish between the effects of structurally similar alkaloids. nih.govduke.edu While no studies have specifically reported the testing of this compound in zebrafish, the established methodologies provide a robust platform for evaluating the in vivo neuroactivity of novel quinolizidine alkaloids.

| Assay Type | Methodology | Endpoints | Relevance for Alkaloid Research |

|---|---|---|---|

| Embryotoxicity Assay | Zebrafish embryos are exposed to varying concentrations of a compound in multi-well plates. mdpi.com | Mortality rates, hatching success, developmental malformations (e.g., pericardial edema, spinal curvature). mdpi.com | Provides a first-pass assessment of the toxicity of a novel alkaloid. |

| Larval Photomotor Response (PMR) | Larvae are exposed to sudden changes in light and dark, and their locomotor activity is automatically tracked. nih.gov | Changes in activity patterns, startle response, habituation. | A high-throughput screen to identify compounds that affect basic sensorimotor function. |

| Novel Tank Diving Test | Adult or larval fish are introduced into a new tank, and their vertical position in the water column is tracked over time. duke.edu | Time spent in the bottom vs. top zones, latency to enter the top zone. | Screens for compounds with potential anxiolytic or anxiogenic effects. Used to test nicotinic alkaloids. duke.edu |

| Conditioned Place Preference (CPP) | Fish are conditioned to associate a specific environment with a drug reward, and their preference for that environment is tested in a drug-free state. mdpi.com | Time spent in the drug-paired environment. | Assesses the rewarding or addictive potential of psychoactive alkaloids. |

General Considerations for Mammalian Preclinical Research Models in Drug Discovery (Methodological Aspects)

While in vitro and non-mammalian models are crucial for initial screening, mammalian preclinical models remain an indispensable step in the drug discovery pipeline, particularly for compounds intended to treat complex central nervous system (CNS) disorders. biobide.comcambridge.org These models, typically involving rodents (mice and rats) and sometimes larger mammals, are essential for evaluating a drug candidate's efficacy, pharmacokinetics, and potential side effects within a complex, integrated physiological system that more closely resembles human biology. biobide.comnih.govmdbneuro.com The ultimate goal of these studies is to generate data that can predict human outcomes, a concept known as translational validity. mdbneuro.comnih.gov

A primary consideration is the choice of animal model. For CNS disorders, models are often designed to replicate specific aspects of a human disease. cambridge.orgmedicilon.com This can be achieved through several methods:

Pharmacological Induction: Administering a neurotoxin to induce symptoms of a disease. For example, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used in mice to create a model of Parkinson's disease by destroying dopaminergic neurons. medicilon.com

Genetic Modification: Using transgenic animals that carry genes associated with a human disease. For instance, FAD (Familial Alzheimer's Disease) transgenic mice are used to model aspects of Alzheimer's disease pathology. medicilon.com

Surgical Models: Physical interventions, such as creating specific brain lesions or inducing ischemia, can be used to model conditions like stroke or traumatic brain injury. nih.gov

Once a model is established, a battery of tests is used to assess the efficacy of a potential therapeutic agent. For CNS-active compounds like alkaloids, these tests often fall into several categories:

Behavioral Paradigms: These are standardized tests designed to measure specific neurological functions. Examples include the Morris Water Maze for learning and memory, the Elevated Plus Maze for anxiety, and the Forced Swim Test for depressive-like behavior. medicilon.com

Electrophysiology: Techniques like electroencephalography (EEG) can be used to measure real-time changes in brain activity in response to a drug, providing a functional biomarker of target engagement and efficacy. synapcell.com

Biomarker and Histopathological Analysis: After the study, tissues can be collected for analysis. This can involve measuring levels of neurotransmitters, quantifying protein expression (e.g., amyloid plaques in an Alzheimer's model), or examining neuronal integrity and morphology through staining techniques. mdbneuro.commedicilon.com

The selection of these methodologies must be carefully aligned with the compound's proposed mechanism of action and the specific disease it is intended to treat. cambridge.org For a compound like this compound, had it shown promise as an nAChR agonist for a cognitive disorder, it would have likely been tested in a rodent model of cognitive impairment (e.g., scopolamine-induced amnesia) using behavioral readouts like the Morris Water Maze. nih.gov However, given its confirmed lack of activity in vitro, extensive in vivo mammalian testing would not have been a logical next step. nih.govpsu.edu The preclinical process is designed to be a funnel, eliminating compounds that fail to show activity or raise safety concerns early, thus conserving resources for the most promising candidates. psychogenics.com

Future Directions and Emerging Research Perspectives

Identification of Novel Epiquinamide Targets Beyond Nicotinic Receptors

A foundational assumption in the study of this compound and related compounds has been their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), largely due to their structural similarity to the potent nAChR agonist, epibatidine. However, recent pharmacological evaluations have challenged this premise. A key study involving a competition binding assay with radiolabeled epibatidine ([(3)H]epibatidine) on rat brain membranes revealed that neither (+/-)-epiquinamide nor its C(1)-epimer showed any significant level of nicotinic activity. This pivotal finding suggests that the biological effects of this compound, if any, are mediated through pathways independent of the high-affinity nicotinic receptors targeted by epibatidine.

This opens up a critical and exciting new avenue of research: the identification of this compound's true molecular targets. The broader class of quinolizidine (B1214090) alkaloids is known to interact with a variety of neuroreceptors and ion channels, suggesting that this compound's targets may still lie within the central nervous system but outside the canonical nAChR family. Future research will need to employ broad-based screening approaches to deorphanize this compound.

Potential methodologies for novel target identification include:

Affinity Chromatography-Mass Spectrometry: Using a derivatized this compound analog as bait to capture binding proteins from cell or tissue lysates.

Cellular Thermal Shift Assay (CETSA): To identify proteins that are stabilized by this compound binding in a cellular context.

Phenotypic Screening: Employing high-content imaging or other cell-based assays to identify the physiological effects of this compound, which can then be traced back to specific signaling pathways and molecular targets.

Identifying these novel targets is the foremost challenge and opportunity in this compound research, promising to reveal new biological mechanisms and potential therapeutic applications.

Development of Advanced Synthetic Strategies for Complex this compound Analogs

The synthesis of the rigid, bicyclic quinolizidine core of this compound presents a significant stereochemical challenge. Overcoming this has spurred the development of several innovative and advanced synthetic strategies. These methods provide access not only to the natural product itself but also to a diverse range of complex analogs for structure-activity relationship (SAR) studies. A key objective is the precise control of stereochemistry at the two crucial substituent points, C2 and C6, on the piperidine (B6355638) motif.

Several distinct and successful approaches have been reported, each utilizing different starting materials and key chemical transformations to construct the core scaffold. These strategies highlight the versatility of modern organic synthesis in tackling complex alkaloid structures.

| Starting Material | Key Reactions | Synthetic Approach Highlights |

| D-Mannose | Bernet-Vasella reaction, Horner-Wadsworth-Emmons (HWE) reaction, Ring-closing metathesis (RCM) | Utilizes a carbohydrate-derived chiral building block to establish the initial stereochemistry. nih.gov |

| L-allysine ethylene (B1197577) acetal (B89532) | Diastereoselective N-acyliminium ion allylation, Ring-closing metathesis (RCM) | Employs an amino acid precursor and leverages a highly diastereoselective allylation step to set a key stereocenter. nih.gov |

| (–)-Pipecolinic acid | Diastereoselective addition of a protected propargyl alcohol to a chiral aldehyde | Builds upon a chiral piperidine core, with a crucial diastereoselective addition reaction to construct the second ring. nih.gov |

| Bicyclic Aziridines | Alkylative ring-opening of bicyclic aziridinium ions | A convenient approach that allows for the construction of the aza-ring system with controlled stereochemistry through nucleophilic attack. rsc.org |

| Not Specified | Curtius rearrangement | This strategy focuses on the efficient introduction of the C(1) amino residue, a key feature of the this compound structure. frontiersin.org |

These advanced synthetic routes are crucial for future research. They enable the systematic modification of the this compound scaffold, allowing chemists to probe the structural requirements for biological activity once novel targets are identified. The development of even more efficient and modular strategies will be essential for creating extensive libraries of complex analogs for comprehensive pharmacological screening.

Integration of Chemoenzymatic and Biosynthetic Approaches for Analog Production

While traditional organic synthesis provides powerful tools for creating this compound analogs, the integration of enzymatic methods offers a complementary and highly selective approach. Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the unparalleled stereo- and regioselectivity of biocatalysts. This hybrid approach is particularly valuable for producing complex molecules that are challenging to make using purely chemical methods.

For a scaffold like this compound, enzymes could be used for:

Late-stage functionalization: Introducing hydroxyl groups or other functionalities at specific, unactivated positions on the quinolizidine core with high precision. Cytochrome P450 enzymes, for example, are known to perform such challenging oxidations.

Stereoselective reductions or oxidations: Converting ketones to specific alcohol stereoisomers or vice-versa, which can be difficult to achieve with chemical reagents without extensive use of protecting groups.

Asymmetric synthesis of precursors: Creating chiral building blocks with high enantiomeric purity, which can then be incorporated into a larger synthetic route.

Furthermore, exploring the natural biosynthesis of quinolizidine alkaloids can provide inspiration and tools for analog production. By identifying the enzymes involved in the biosynthetic pathway of related alkaloids, it may be possible to use these enzymes in vitro or in engineered microbial hosts to produce the this compound core or novel derivatives. Combining chemically synthesized precursors with enzymatic cyclization or modification steps is an emerging strategy that holds significant promise for diversifying the range of accessible this compound analogs.

Application of AI and Machine Learning in this compound Research and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and chemical research. For a compound like this compound, where the biological targets and SAR are largely unknown, these computational tools offer a powerful means to accelerate research and guide experimental efforts.

The primary applications of AI/ML in this compound research would include:

Target Prediction and Virtual Screening: With the established lack of activity at certain nicotinic receptors, AI algorithms can analyze the 3D structure of this compound and screen it against vast libraries of protein structures to predict potential binding partners. This can help prioritize experimental validation of novel targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a biological target is identified and a set of active and inactive analogs is synthesized, ML models can be trained to recognize the structural features that correlate with biological activity. These QSAR models can then predict the activity of virtual, unsynthesized compounds, guiding chemists to design more potent and selective analogs.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be optimized to produce structures with desired properties, such as high predicted binding affinity for a target, good drug-like properties, and synthetic accessibility.

Reaction Prediction and Synthesis Planning: AI tools can assist in the development of advanced synthetic strategies by predicting the outcomes of chemical reactions and even suggesting complete synthetic routes for complex new analogs, saving significant time and resources in the lab.

By integrating AI and ML into the research workflow, scientists can more efficiently navigate the vast chemical space around the this compound scaffold, leading to a faster identification of bioactive compounds and a deeper understanding of their molecular mechanisms.

Methodological Innovations in Characterization of Minor Alkaloid Constituents

This compound is part of a large and diverse family of quinolizidine alkaloids found in nature. Often, natural extracts contain a complex mixture of these compounds, with many structurally related analogs present as minor constituents. The isolation and complete structural elucidation of these minor components are critical for discovering new chemical entities and understanding the full biosynthetic profile, but they present significant analytical challenges.

Innovations in analytical and computational methods are crucial for overcoming these hurdles:

Advanced Separation Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) remain central to separation. nih.gov Innovations such as Ultra-High-Performance Liquid Chromatography (UHPLC) provide higher resolution and sensitivity, which is essential for separating minor components from major ones. The use of different column chemistries and multidimensional chromatography (e.g., 2D-LC) can resolve co-eluting compounds that are inseparable by single-column methods.

Hyphenated Spectroscopic Techniques: The coupling of chromatography with powerful spectroscopic detectors is the cornerstone of modern natural product characterization. Techniques like LC-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (LC-NMR) allow for the acquisition of structural information online, directly from the separated peaks, even for compounds present in minute quantities. nih.govfrontiersin.org High-resolution mass spectrometry (HRMS) provides exact mass measurements for determining elemental compositions, while tandem MS (MS/MS) reveals structural information through fragmentation patterns.

Computational and Statistical Analysis: For cases of severe peak overlapping and co-elution, computational methods are being developed to deconvolute the data. researchgate.net Statistical analysis and machine learning algorithms can be applied to chromatographic and spectroscopic data to identify patterns and distinguish the signals of individual compounds within a complex mixture. nih.gov

Computer-Assisted Structure Elucidation (CASE): Software programs can integrate data from various spectroscopic sources (especially 1D and 2D NMR) to propose and rank possible chemical structures, significantly speeding up the process of structure determination for novel minor alkaloids. rsc.org

These methodological advancements are essential for exploring the full "chemodiversity" of this compound-related alkaloids, potentially uncovering new compounds with unique biological activities that would otherwise be missed.

Q & A

Q. What are the key structural features and biological significance of Epiquinamide?

this compound is a pyrrolidine alkaloid isolated from the poison frog Epipedobates tricolor. Its structure includes a bicyclic framework with a piperidine ring fused to a pyrrolidine moiety. Initial studies identified it as a nicotinic acetylcholine receptor (nAChR) agonist, though later synthetic analogs showed conflicting bioactivity. Structural characterization involves NMR, X-ray crystallography, and chiral chromatography to confirm stereochemistry .

Q. What synthetic challenges are commonly encountered during this compound synthesis?

Key challenges include avoiding racemization during intermediate steps, achieving enantioselective ring-closing metathesis (RCM), and stabilizing reactive intermediates like N-acyliminium ions. For example, the use of enzymatic cyanohydrin formation ensures enantiopurity in early synthetic stages, while allyltrimethylsilane assists in stabilizing intermediates during allylation .

Advanced Research Questions

Q. What methodologies are used to determine the absolute stereochemistry of synthetic this compound?

Absolute stereochemistry is resolved via X-ray crystallography of crystalline intermediates (e.g., hydroxylated precursors) and chiral gas chromatography (GC) comparisons with natural isolates. For example, Wijdeven et al. (2008) confirmed the configuration of synthetic (+)-epiquinamide by matching its optical rotation and chiral GC retention times with natural samples .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies (e.g., Daly’s initial nAChR agonist claims vs. Gallagher’s inactive cis-epiquinamide findings) require comparative assays using enantiopure samples under standardized conditions. Methodological steps include:

- Receptor-binding assays : Test synthetic enantiomers against nAChR subtypes.

- Structural validation : Confirm stereochemistry via X-ray or NOESY NMR.

- Dose-response analysis : Evaluate potency across concentrations .

Q. What strategies enable enantioselective synthesis of this compound?

Two advanced approaches dominate:

- Chemoenzymatic route : Lipase-mediated resolution of cyanohydrins ensures enantiopurity, followed by reductive cyclization to form N,N-acetals .

- Asymmetric allylation : Chiral N,O-acetals are allylated using Lewis acid catalysts (e.g., SnCl₄) to establish stereocenters, as demonstrated in the synthesis of (−)-epiquinamide .

Q. How should researchers design experiments to validate this compound’s receptor interactions?

Apply the PICOT framework :

- Population : Purified nAChR subtypes (α4β2, α7).

- Intervention : Synthetic (+)-epiquinamide vs. natural isolate.

- Comparison : Negative controls (e.g., atropine) and inactive analogs (e.g., cis-epiquinamide).

- Outcome : EC₅₀ values from electrophysiological assays.

- Time : Acute exposure (minutes to hours) to assess receptor activation kinetics .

Q. What analytical techniques are critical for confirming synthetic this compound’s purity and identity?

- Chiral HPLC/GC : Verify enantiomeric excess (≥98% ee).